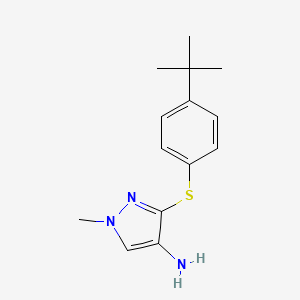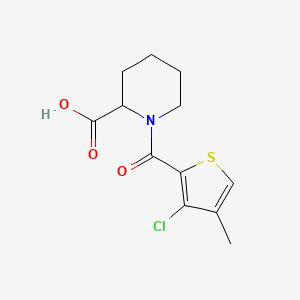![molecular formula C11H17ClN2O2S2 B6644720 N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endocannabinoid reuptake inhibitor, but subsequent research has shown that it has a wide range of biochemical and physiological effects.
科学的研究の応用
AM404 has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to protect against neuronal damage in models of ischemia and traumatic brain injury. In addition, AM404 has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
作用機序
AM404 is a potent inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids such as anandamide. By inhibiting this transporter, AM404 increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of effects. In addition, AM404 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
AM404 has been found to produce a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to reduce fever and inflammation. In addition, AM404 has been shown to protect against neuronal damage in models of ischemia and traumatic brain injury, and it has been found to have anti-tumor effects in vitro and in vivo.
実験室実験の利点と制限
One advantage of using AM404 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. In addition, its mechanism of action is well-understood, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using AM404 in lab experiments is that it can be difficult to work with due to its low solubility in water and some organic solvents.
将来の方向性
There are many potential future directions for research on AM404. One area of interest is its potential as a treatment for various types of pain, including neuropathic and inflammatory pain. Another area of interest is its neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the anti-tumor effects of AM404 and its potential as a cancer treatment. Finally, there is also potential for the development of new synthetic compounds based on the structure of AM404 that may have even greater therapeutic potential.
合成法
The synthesis of AM404 involves the reaction of 5-chloro-2-methylthiophene-3-carboxylic acid with (1R,2R)-1-amino-2-cyclohexanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sulfamic acid to yield the final product, AM404.
特性
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S2/c1-7-6-10(17-11(7)12)18(15,16)14-9-5-3-2-4-8(9)13/h6,8-9,14H,2-5,13H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLZZZKBUQTBPS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCCCC2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)

![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)

![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
